[2-(4-Hydroxy-3-methoxyanilino)phenyl](phenyl)methanone
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Overview
Description
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is an organic compound that belongs to the class of aromatic ketones known as benzophenones. This compound is characterized by the presence of a phenyl group attached to a methanone moiety, with additional hydroxy and methoxy substituents on the aromatic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzophenones, depending on the substituents introduced
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a starting material for the synthesis of more complex molecules.
Biology and Medicine
This compound has been studied for its potential biological activities, including cytotoxic effects against cancer cells and antimicrobial properties. It is also used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a UV stabilizer in plastics and coatings. Its ability to absorb UV light makes it an effective additive for protecting materials from UV degradation .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring allow for hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Octabenzone: Another benzophenone derivative used as a UV stabilizer in plastics.
Benzophenone: The parent compound of this class, used in various applications including photoinitiators and fragrances.
Uniqueness
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups enhance its reactivity and allow for a wider range of chemical modifications compared to other benzophenone derivatives .
Properties
CAS No. |
88429-20-3 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[2-(4-hydroxy-3-methoxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO3/c1-24-19-13-15(11-12-18(19)22)21-17-10-6-5-9-16(17)20(23)14-7-3-2-4-8-14/h2-13,21-22H,1H3 |
InChI Key |
VSUOBRBTUXAPJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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